Regiochemistry-Driven Indanone Synthesis: 2,4-Difluoro vs. 3,4-Difluoro Isomer
3-(2,4-Difluorophenyl)propanoyl chloride undergoes intramolecular Friedel-Crafts acylation to yield 4,6-difluoro-1-indanone, a key intermediate in the synthesis of patented muscle relaxant compounds (US 5,872,118) [1]. The 2,4-difluoro substitution pattern on the phenyl ring directs cyclization to the 4,6-difluoroindanone isomer; the 3,4-difluoro regioisomer (CAS 161712-76-1) would, by contrast, produce a different indanone isomer (5,6-difluoro-1-indanone) that is not cited in the same patent family [1]. This regiochemical specificity makes the 2,4-isomer indispensable for reproducing the patent-protected synthetic route.
| Evidence Dimension | Cyclization regioisomer outcome (indanone product identity) |
|---|---|
| Target Compound Data | 4,6-Difluoro-1-indanone (mp 97–99°C; NMR: δ 7.02–7.27 (m, 2H), 3.12 (t, 2H), 2.76 (m, 2H) in CDCl₃) [1] |
| Comparator Or Baseline | 3,4-Difluoro regioisomer → 5,6-difluoro-1-indanone (not reported in US 5,872,118 patent family) |
| Quantified Difference | Structurally distinct indanone isomer (4,6- vs. 5,6-difluoro substitution pattern) |
| Conditions | Friedel-Crafts cyclization with AlCl₃ in CH₂Cl₂, reflux 3.5 h, followed by silica gel chromatography (hexanes:CH₂Cl₂ 3:1) [1] |
Why This Matters
The specific indanone product dictates pharmacological activity and patent protection; switching to the 3,4-isomer would produce a different indanone scaffold outside the patent claims, potentially compromising bioactivity and IP strategy.
- [1] Kelley JL, Rigdon GC, Cooper BR, McLean EW, Musso DL, Orr GF, Selph JL, Styles VL. US Patent 5,872,118. Bicyclic amide derivatives and their use as muscle relaxants. Glaxo Wellcome Inc. Issued February 16, 1999. View Source
